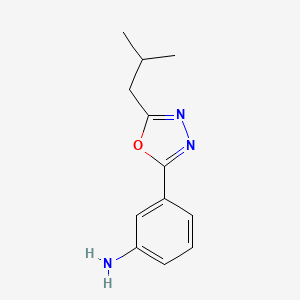

3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline

Description

Significance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. numberanalytics.com This structural feature imparts unique chemical and physical properties that are highly advantageous for drug design. numberanalytics.com These compounds form the backbone of a vast number of pharmaceuticals, playing a critical role in the treatment of a wide spectrum of diseases. numberanalytics.comijsrtjournal.com

The versatility of heterocyclic scaffolds allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, optimizing their efficacy, selectivity, and pharmacokinetic properties. rroij.com Their ability to engage in various types of interactions with biological targets, such as enzymes and receptors, makes them indispensable in the development of novel therapeutics. rroij.com The structural diversity inherent in heterocyclic chemistry provides a rich playground for the design of molecules that can address unmet medical needs and overcome challenges like drug resistance. rroij.commdpi.com

The 1,3,4-Oxadiazole (B1194373) Ring System: Structure and Biological Relevance

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. mdpi.comrroij.com This particular arrangement of heteroatoms confers upon the ring a high degree of stability and unique electronic characteristics. spast.org The 1,3,4-oxadiazole moiety is considered a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. oaji.net

The exploration of 1,3,4-oxadiazole derivatives dates back to the late 19th century, with the first synthesis being a landmark in heterocyclic chemistry. ontosight.ai Over the decades, research into this scaffold has intensified, driven by the discovery of its broad and potent biological activities. ontosight.ai Continuous advancements in synthetic methodologies have enabled the creation of a vast library of 1,3,4-oxadiazole-containing molecules, each with the potential for therapeutic application. tandfonline.com This has led to the identification of numerous lead compounds and even marketed drugs incorporating this versatile ring system. spast.org

The 1,3,4-oxadiazole nucleus is associated with a remarkable array of pharmacological effects. mdpi.comoaji.netresearchgate.net Its derivatives have demonstrated significant potential in various therapeutic areas, a testament to the scaffold's adaptability and its ability to interact with a wide range of biological targets. mdpi.comoaji.netresearchgate.net

Numerous studies have highlighted the anti-inflammatory properties of 1,3,4-oxadiazole derivatives. mdpi.comnih.govnih.gov These compounds are believed to exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and mediators. nih.gov The search for novel and more effective anti-inflammatory agents is a continuous effort in medicinal chemistry, and the 1,3,4-oxadiazole scaffold represents a promising avenue for the development of new treatments for inflammatory conditions. nih.gov

For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory potential. mdpi.com Several of these compounds exhibited significant activity, with some showing efficacy comparable to standard anti-inflammatory drugs. mdpi.com

| Compound | In Vitro Anti-inflammatory Activity (% Inhibition) | In Vivo Anti-inflammatory Activity (% Reduction in Edema) |

|---|---|---|

| Ox-6a | 63.66 ± 4.91 | 74.52 ± 3.97 |

| Ox-6d | 70.56 ± 2.87 | 76.64 ± 3.21 |

| Ox-6f | 74.16 ± 4.41 | 79.83 ± 4.04 |

| Ibuprofen (Standard) | 84.31 ± 4.93 | 84.71 ± 2.77 |

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new agents with novel mechanisms of action. proquest.com 1,3,4-Oxadiazole derivatives have shown considerable promise as antibacterial and antifungal agents. mdpi.comnih.govijpsjournal.com Their activity spans a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. ijpsjournal.comnih.gov

Research has demonstrated that specific substitutions on the 1,3,4-oxadiazole ring can lead to potent antimicrobial effects. nih.gov For example, certain aniline (B41778) derivatives containing the 1,3,4-oxadiazole moiety have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing good antibacterial activity. mdpi.com

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Aniline derivatives of 1,3,4-oxadiazole | Staphylococcus aureus | Good |

| Aniline derivatives of 1,3,4-oxadiazole | Bacillus subtilis | Good |

| Aniline derivatives of 1,3,4-oxadiazole | Pseudomonas aeruginosa | Good |

| Aniline derivatives of 1,3,4-oxadiazole | Escherichia coli | Good |

The fight against cancer is a primary focus of modern drug discovery, and the 1,3,4-oxadiazole scaffold has emerged as a valuable platform for the development of novel anticancer agents. nih.govresearchgate.netnih.gov Derivatives of this heterocycle have exhibited cytotoxic activity against a variety of cancer cell lines, acting through diverse mechanisms of action. nih.govnih.gov These mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases, as well as the disruption of microtubule dynamics. nih.govmdpi.com

For instance, certain 1,3,4-oxadiazole derivatives have been shown to inhibit the growth of cancer cells at low micromolar concentrations. sci-hub.se The versatility of the 1,3,4-oxadiazole ring allows for the design of compounds that can selectively target cancer cells while minimizing toxicity to normal cells, a crucial aspect of cancer chemotherapy. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 30 (nitro substituent) | HepG2 (human hepatoma) | 0.7 ± 0.2 |

| Compound 30 (nitro substituent) | MCF-7 (human breast) | 18.3 ± 1.4 |

| Compound 30 (nitro substituent) | SGC-7901 (human gastric) | 30.0 ± 1.2 |

| Compound 23 | MCF-7 (human breast) | 15.54 |

Broad Spectrum of Biological Activities Associated with 1,3,4-Oxadiazoles

Other Reported Activities (e.g., Antidiabetic, Antitubercular, Antiviral, Analgesic)

Beyond the more commonly cited activities, the 1,3,4-oxadiazole scaffold is a key component in molecules exhibiting a range of other important therapeutic effects.

Antidiabetic Activity: Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds for the management of diabetes mellitus. nih.gov Research has shown that these compounds can exert their antidiabetic effects through various mechanisms. nih.govrjptonline.org One key mechanism is the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. nih.govrjptonline.org By modulating these targets, 1,3,4-oxadiazole derivatives can help to control postprandial hyperglycemia. rjptonline.org Furthermore, some of these compounds have been found to improve glucose tolerance, enhance insulin (B600854) sensitivity, and reduce fasting blood glucose levels. nih.gov

| Representative 1,3,4-Oxadiazole Derivatives | Target/Mechanism of Action | Reported Antidiabetic Effect |

| Various 2,5-disubstituted 1,3,4-oxadiazoles | α-amylase and α-glucosidase inhibition | Control of postprandial hyperglycemia nih.govrjptonline.org |

| Oxadiazole hybrids | Modulation of PPARγ, GSK-3β | Improved glucose tolerance and insulin sensitivity nih.gov |

Antitubercular Activity: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The 1,3,4-oxadiazole scaffold has been identified as a valuable pharmacophore in the development of new drugs to combat tuberculosis. openmedicinalchemistryjournal.comresearchgate.netmdpi.com Numerous derivatives have demonstrated significant in vitro activity against various strains of M. tuberculosis. researchgate.netmdpi.comnih.gov

| Compound Series | Activity Against | Noteworthy Findings |

| 2,5-disubstituted 1,3,4-oxadiazoles | Mycobacterium tuberculosis H37Rv | Potent in vitro activity has been reported for several analogs. researchgate.netnih.gov |

| 1,3,4-oxadiazole-based compounds | Drug-sensitive and drug-resistant strains | Some derivatives show efficacy against resistant strains, highlighting their potential. mdpi.com |

Antiviral Activity: The 1,3,4-oxadiazole nucleus is a key structural component in a number of potent antiviral agents. nih.govasianpubs.orgresearchgate.net Its incorporation into a molecule can enhance its ability to interact with viral enzymes and proteins. researchgate.net Derivatives have been reported to be active against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). researchgate.netnih.gov The well-known antiretroviral drug Raltegravir, an HIV integrase inhibitor, features a 1,3,4-oxadiazole ring, underscoring the importance of this scaffold in antiviral drug design. nih.gov

| Compound/Derivative Class | Viral Target | Spectrum of Activity |

| Raltegravir | HIV integrase | Used in the treatment of HIV infection. nih.gov |

| Various 2,5-disubstituted 1,3,4-oxadiazoles | Various viral enzymes and proteins | Activity reported against HIV, HBV, HCV, and herpes simplex virus (HSV). researchgate.netnih.gov |

Analgesic Activity: Several series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their analgesic properties. nih.govsphinxsai.com These compounds have shown the potential to alleviate pain in various preclinical models. nih.gov The anti-inflammatory properties often associated with this scaffold can also contribute to its analgesic effects. openmedicinalchemistryjournal.com

| Compound Series | Screening Model | Observed Effect |

| 2,5-disubstituted 1,3,4-oxadiazoles | Various animal models of pain | Significant analgesic activity has been demonstrated. nih.govsphinxsai.com |

| 1,3,4-Oxadiazole-based compounds | Carrageenan-induced rat paw edema test | Potent anti-inflammatory and associated analgesic effects. sphinxsai.com |

Rationale for Investigating 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline

While no specific research has been published to date exclusively on this compound, a strong rationale for its investigation can be constructed based on the well-established principles of medicinal chemistry and the known properties of its constituent structural motifs.

Unique Structural Features and Synthetic Accessibility of this compound

The structure of this compound combines three key chemical features that make it an interesting candidate for biological screening:

The 1,3,4-Oxadiazole Core: As previously discussed, this heterocyclic ring is a stable, aromatic system that acts as a versatile scaffold. It is a known bioisostere of amide and ester groups, which can improve metabolic stability and pharmacokinetic properties. researchgate.netnih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. researchgate.net

The Isobutyl Group: This alkyl substituent at the 5-position of the oxadiazole ring introduces a non-polar, lipophilic character to the molecule. This lipophilicity can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in enzymes or receptors. The size and branching of the isobutyl group can also play a role in the steric fit of the molecule into a binding site.

Synthetic Accessibility: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-documented in the chemical literature. openmedicinalchemistryjournal.comnih.govnih.gov A plausible and accessible synthetic route for this compound can be proposed based on these established methods. A common approach involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.gov

A potential synthetic pathway could begin with the reaction of 3-nitrobenzoic acid with isovaleric hydrazide (derived from isovaleric acid) to form a diacylhydrazine. This intermediate could then be subjected to cyclodehydration using a reagent such as phosphorus oxychloride to yield the 2-isobutyl-5-(3-nitrophenyl)-1,3,4-oxadiazole. The final step would involve the selective reduction of the nitro group to an amino group, for instance, using tin(II) chloride and hydrochloric acid, to afford the target compound, this compound. The ready availability of the starting materials and the robustness of these synthetic transformations suggest that this compound is highly accessible for further study.

Potential for Targeted Biological Interactions of this compound

The unique combination of the 1,3,4-oxadiazole ring, the isobutyl group, and the 3-aminophenyl moiety suggests that this compound could engage in specific and potentially potent interactions with a variety of biological targets. The structure-activity relationships of numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have been studied, providing insights into how different substituents influence biological activity. acs.orgresearchgate.netnih.gov

The aniline portion of the molecule is a common feature in many pharmacologically active compounds and can participate in key hydrogen bonding interactions with protein residues. The meta-position of the amino group provides a distinct directional vector for these interactions compared to ortho- or para-substituted analogues.

Given the broad range of biological activities reported for the 1,3,4-oxadiazole scaffold, this compound represents a logical candidate for screening in various therapeutic areas. The specific combination of its structural features makes it a novel chemical entity with the potential for unique interactions with biological targets, warranting its synthesis and comprehensive biological evaluation.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

3-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]aniline |

InChI |

InChI=1S/C12H15N3O/c1-8(2)6-11-14-15-12(16-11)9-4-3-5-10(13)7-9/h3-5,7-8H,6,13H2,1-2H3 |

InChI Key |

DODHOYFYPDGKNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Biological Activities and Mechanistic Investigations of 3 5 Isobutyl 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

In Vitro Biological Screening Methodologies for Oxadiazole Derivatives

A variety of in vitro assays are utilized to determine the biological potential of newly synthesized 1,3,4-oxadiazole (B1194373) derivatives. These methods provide crucial preliminary data on the compounds' efficacy and selectivity.

Cytotoxicity and antiproliferative assays are fundamental in the discovery of potential anticancer agents. These assays measure the ability of a compound to inhibit cell growth or induce cell death in various cancer and normal cell lines. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. nih.gov

The A549 cell line, derived from human lung adenocarcinoma, is frequently used to screen for cytotoxic activity. In one study, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(substituted)acetamide derivatives were evaluated for their antiproliferative effects. Several of these compounds exhibited significant cytotoxicity against A549 cells, with some showing higher potency than the standard drug cisplatin. nih.gov For instance, the IC50 value for cisplatin was 4.98 μM, while some of the tested oxadiazole derivatives displayed IC50 values as low as <0.14 μM to 7.48 μM. nih.gov Another study on 2,5-disubstituted 1,3,4-oxadiazoles reported IC50 values against A549 cells ranging from 29.28 µM to over 300 µM. researchgate.net

Table 1: Cytotoxic Activity of Selected 1,3,4-Oxadiazole Derivatives against A549 Human Lung Cancer Cells

| Compound/Derivative | IC50 (µM) | Reference |

|---|---|---|

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | <0.14 | nih.gov |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide (4i) | 1.59 | nih.gov |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide (4k) | 7.48 | nih.gov |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide (4f) | 4.98 | nih.gov |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide (4l) | 1.80 | nih.gov |

| Cisplatin (Standard) | 4.98 | nih.gov |

Glial cell lines, such as the rat C6 glioma line, are employed to assess the potential of compounds against brain tumors. Research on 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives demonstrated notable antiproliferative activity against C6 cells. nih.gov For example, compounds 4g and 4h in this series showed IC50 values of 8.16 µM and 13.04 µM, respectively. nih.gov The cytotoxic effect of 2-(4-aminophenyl) benzothiazole has also been evaluated against C6 glioma cells, showing an IC50 of 4 µM. nih.gov

Table 2: Antiproliferative Activity of 1,3,4-Oxadiazole Derivatives against C6 Glial Cells

| Compound/Derivative | IC50 (µM) | Reference |

|---|---|---|

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide (4g) | 8.16 | nih.gov |

To assess the general cytotoxicity of compounds on non-cancerous cells, fibroblast cell lines like the murine L929 line are often used. This helps in determining the selectivity of the compounds for cancer cells. In a study of disulfide derivatives containing a 1,3,4-thiadiazole moiety, which is structurally related to oxadiazoles, the compounds displayed weak cytotoxic effects against the normal L929 cell line, indicating a degree of selectivity for cancer cells. nih.govmdpi.com According to ISO 10993-5 standards, a cell viability of less than 70% is considered indicative of cytotoxic potential. mdpi.com

The antimicrobial potential of 1,3,4-oxadiazole derivatives is typically evaluated using broth microdilution or agar well diffusion methods to determine the Minimum Inhibitory Concentration (MIC). nih.govmdpi.com These assays are conducted against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Research has shown that 2,5-disubstituted-1,3,4-oxadiazoles possess a broad spectrum of antimicrobial activity. mdpi.com For instance, certain 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial activity against Staphylococcus aureus, with MIC values ranging from 4 to 16 μg/mL. nih.gov In another study, synthesized 1,3,4-oxadiazole derivatives bearing a benzimidazole scaffold exhibited promising effects against Gram-positive bacteria like S. aureus and S. epidermidis. biointerfaceresearch.com The antifungal activity is also a significant aspect, with some derivatives showing efficacy against strains like Candida albicans. mdpi.com

Table 3: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| OZE-I | S. aureus USA100 | 4 | nih.gov |

| OZE-II | S. aureus USA100 | 8 | nih.gov |

| OZE-I | S. aureus USA300 | 16 | nih.gov |

| OZE-II | S. aureus USA300 | 16 | nih.gov |

| Compound 10 (Benzimidazole-Oxadiazole) | S. aureus | Not specified | biointerfaceresearch.com |

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are assessed through various in vitro models. A common method is the heat-induced albumin denaturation assay, which measures the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation. nih.govchula.ac.th The percentage of inhibition is calculated and compared to a standard anti-inflammatory drug like ibuprofen or diclofenac sodium. nih.govchula.ac.th

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. One of the derivatives, Ox-6f, showed a promising percent inhibition of 74.16% at a concentration of 200 μg/mL, comparable to the standard drug ibuprofen which exhibited 84.31% inhibition. nih.gov Another study reported that certain 1,3,4-oxadiazole derivatives displayed moderate anti-inflammatory activity in both bovine serum and egg albumin denaturation assays. chula.ac.th The carrageenan-induced rat paw edema model is a common in vivo method used to confirm in vitro findings, where a reduction in paw edema indicates anti-inflammatory effects. nih.govnih.govresearchgate.net

Table 4: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives (Albumin Denaturation Assay)

| Compound/Derivative | Concentration (µg/mL) | % Inhibition | Reference |

|---|---|---|---|

| Ox-6f | 200 | 74.16 ± 4.41 | nih.gov |

| Ox-6d | 200 | 70.56 ± 2.87 | nih.gov |

| Ox-6a | 200 | 63.66 ± 4.91 | nih.gov |

Cell Line-Based Cytotoxicity and Antiproliferative Assays

Molecular Mechanisms of Biological Action of Oxadiazole Compounds

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their ability to interfere with various biochemical pathways essential for tumor cell survival and proliferation. mdpi.comnih.gov These mechanisms include the induction of programmed cell death, disruption of the cell cycle, and inhibition of key enzymes and kinases involved in tumor progression. nih.govnih.gov

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. sphinxsai.com Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. sphinxsai.com Several studies have highlighted the pro-apoptotic activity of 1,3,4-oxadiazole derivatives in various cancer cell lines. sphinxsai.comresearchgate.net

One study reported that a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induced apoptosis in HepG2 human liver cancer cells. The compound designated as OSD was found to be the most potent, causing characteristic apoptotic changes such as nuclear fragmentation and cytoplasm shrinkage. Further analysis revealed that OSD-induced apoptosis is mediated through the intrinsic pathway, involving the tumor suppressor protein p53.

Another investigation into 1,3,4-oxadiazole derivatives demonstrated their ability to induce apoptosis in human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. researchgate.net Specifically, a compound bearing a 2,4-dichlorophenyl substituent showed the highest apoptotic effect on A549 cells. researchgate.net

The intrinsic pathway of apoptosis is often initiated by mitochondrial dysfunction. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). The loss of ΔΨm leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

In a study of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, the compound designated as 4f, which contains a 6-fluorobenzothiazole moiety, was found to cause the most significant mitochondrial membrane depolarization in the A549 human lung cancer cell line. nih.gov This indicates that the compound's pro-apoptotic activity is, at least in part, mediated through the mitochondrial pathway.

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. semanticscholar.org The activation of a cascade of these enzymes leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. The activation of effector caspases, such as caspase-3, is a critical step in this process. semanticscholar.org

Several 1,3,4-oxadiazole derivatives have been shown to activate the caspase cascade. In the study of 2,5-disubstituted-1,3,4-oxadiazole derivatives in HepG2 cells, treatment with the OSD compound led to a significant upregulation of caspase-9 and caspase-3 levels. This suggests that the apoptotic signal is transduced through the mitochondrial pathway (involving caspase-9) to the executioner caspase-3.

Similarly, a 1,3,4-oxadiazole derivative with a 2,4-dichlorophenyl substituent was found to induce caspase-3 activity in A549 lung cancer cells. researchgate.net However, in another study, while a series of 1,3,4-oxadiazole derivatives induced apoptosis, their activation of caspase-3 was modest compared to the standard drug cisplatin. nih.gov The derivative (4f) with a 6-fluorobenzothiazole group showed the highest caspase-3 activation among the tested compounds. nih.gov

Table 1: Effect of Selected 1,3,4-Oxadiazole Derivatives on Apoptotic Markers

| Compound ID | Cell Line | Apoptotic Effect | Key Findings |

|---|---|---|---|

| OSD | HepG2 | Upregulation of Caspase-9 and Caspase-3 | Induces apoptosis via the intrinsic, p53-mediated pathway. |

| Compound with 2,4-dichlorophenyl | A549 | Induction of Caspase-3 activity | Demonstrates pro-apoptotic effects in lung cancer cells. researchgate.net |

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a fundamental characteristic of cancer cells. Targeting the cell cycle is a common strategy in cancer therapy.

Certain 1,3,4-oxadiazole derivatives have been shown to interfere with cell cycle progression. nih.govmdpi.com For example, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their effects on the cell cycle in HT-29 colon adenocarcinoma and MDA-MB-231 breast adenocarcinoma cells. nih.gov While most of the tested compounds caused an increase in the S phase population in HT-29 cells, one compound (3e) led to an arrest in the G0/G1 phase. nih.gov In MDA-MB-231 cells, these compounds caused an arrest in the G0/G1 phase. nih.gov

In another study, nortopsentin analogs containing a 1,3,4-oxadiazole ring induced cell cycle arrest at the G2/M phase in pancreatic ductal adenocarcinoma cells. mdpi.com This arrest was associated with the inhibition of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. mdpi.com Similarly, some 3,5-diaryl-1,2,4-oxadiazoles were found to cause a G1 phase arrest in the cell cycle. aacrjournals.org

Table 2: Impact of 1,3,4-Oxadiazole Derivatives on Cell Cycle Progression

| Compound Class | Cell Line | Effect on Cell Cycle |

|---|---|---|

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 | Increase in S phase or G0/G1 arrest |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 | G0/G1 arrest |

Enzymes that play crucial roles in tumor growth, invasion, and metastasis are attractive targets for anticancer drug development. nih.govnih.gov 1,3,4-Oxadiazole derivatives have been investigated as inhibitors of several such enzymes. nih.govnih.govresearchgate.net

Matrix Metalloproteinase-9 (MMP-9): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. nih.gov MMP-9, in particular, is often overexpressed in various cancers. nih.gov

Several studies have identified 1,3,4-oxadiazole derivatives as inhibitors of MMP-9. nih.govnih.gov In one study, two compounds, N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (9), were identified as effective MMP-9 inhibitors. nih.govnih.gov Molecular docking studies suggested that these compounds have a good affinity for the active site of the MMP-9 enzyme. nih.gov Another series of 1,3,4-oxadiazole derivatives also exhibited significant MMP-9 inhibitory activity, with IC50 values in the low micromolar range for the most potent compounds (4h and 4l). nih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β): GSK-3β is a serine/threonine kinase that is implicated in various cellular processes, including cell proliferation and survival. Its role in cancer is complex, but its inhibition has been explored as a potential therapeutic strategy. researchgate.netnih.gov

A series of 1,3,4-oxadiazole derivatives were designed and synthesized as novel GSK-3β inhibitors. researchgate.netnih.gov One compound, 20x, demonstrated highly selective and potent inhibitory activity against GSK-3β in vitro. nih.gov X-ray co-crystal structures confirmed the binding mode of this inhibitor to the enzyme. nih.gov

Table 3: Enzyme Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Target Enzyme | Compound Class/ID | Key Findings |

|---|---|---|

| MMP-9 | N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) | Effective MMP-9 inhibitor with good binding affinity. nih.govnih.gov |

| MMP-9 | N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (9) | Potent MMP-9 inhibitor. nih.govnih.gov |

| MMP-9 | 4h and 4l | IC50 values of 1.65 and 2.55 µM, respectively. nih.gov |

The 1,3,4-oxadiazole scaffold serves as a versatile framework for the development of inhibitors targeting a wide range of receptors and kinases involved in cancer. mdpi.comnih.gov The antiproliferative effects of these compounds are often a result of their interaction with various signaling pathways. mdpi.comnih.gov

Oxadiazole derivatives have been shown to inhibit growth factor receptors such as the vascular endothelial growth factor receptor (VEGFR). mdpi.comnih.gov They can also target other kinases like focal adhesion kinase (FAK) and enzymes such as histone deacetylases (HDACs) and telomerase. nih.govnih.gov The ability of the 1,3,4-oxadiazole ring to act as a bioisostere for amide and ester groups contributes to its favorable interactions with biological targets. mdpi.com

For instance, some 1,3,4-oxadiazole derivatives have been developed as inhibitors of histone deacetylase, an enzyme family that plays a crucial role in regulating gene expression and is often dysregulated in cancer. mdpi.com Other derivatives have shown inhibitory activity against thymidylate synthase, an enzyme essential for DNA synthesis. mdpi.comnih.gov

These findings underscore the broad therapeutic potential of the 1,3,4-oxadiazole scaffold, which can be chemically modified to achieve selective inhibition of various targets implicated in cancer progression. nih.gov

Modulation of Cellular Signaling Pathways (e.g., NF-κB)

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. Aberrant NF-κB activation is a hallmark of many cancers, contributing to tumor growth, metastasis, and resistance to therapy. Consequently, the development of small molecule inhibitors targeting the NF-κB pathway is a promising strategy in cancer treatment. frontiersin.orgnih.govmdpi.com

Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives to modulate the NF-κB signaling pathway. For instance, a novel 1,3,4-oxadiazole compound, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), was identified as an inhibitor of the NF-κB signaling pathway in hepatocellular carcinoma cells. frontiersin.orgnih.gov Mechanistic investigations revealed that CMO decreased the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby inhibiting the nuclear translocation and transcriptional activity of NF-κB. frontiersin.org This inhibition of NF-κB activity ultimately led to the induction of apoptosis in cancer cells. frontiersin.org Molecular docking studies further suggested that CMO interacts with the hydrophobic region of the p65 protein. frontiersin.orgnih.gov

Another study on methyl-thiol-bridged oxadiazole and triazole heterocycles also demonstrated NF-κB inhibition in chronic myelogenous leukemia cells. The lead compound in this study was found to suppress the expression of several NF-κB target genes, including Bcl-2/xl, MMP-9, COX-2, survivin, and VEGF, resulting in apoptosis. mdpi.com These findings underscore the potential for 1,3,4-oxadiazole-containing molecules to exert their anticancer effects through the modulation of the NF-κB pathway. While direct evidence for 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline is lacking, its structural similarity to known NF-κB inhibitors suggests that it and its derivatives may also function through this mechanism.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and lead optimization, providing insights into how chemical structure influences biological activity. For 1,3,4-oxadiazole derivatives, SAR studies have been instrumental in identifying key structural features that govern their potency and selectivity as anticancer agents.

The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the nature and position of the substituents on the aromatic rings. nih.gov Studies on various analogs have demonstrated that modifications to these substituents can significantly impact their anticancer potency.

For example, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, the substitution pattern on both the N-aryl ring and the 5-aryl ring played a crucial role in their anticancer activity against a panel of human cancer cell lines. nih.gov Specifically, the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed broad-spectrum activity, while other substitutions led to varying degrees of potency and selectivity. nih.gov

The isobutyl group at the 5-position of the oxadiazole ring in the title compound is a key feature. The impact of modifying this group, for instance, by changing its size, branching, or replacing it with other alkyl or aryl groups, would be a critical aspect of SAR studies to optimize activity. Similarly, substitutions on the 3-aniline ring, including the introduction of electron-donating or electron-withdrawing groups at various positions, would be expected to modulate the biological potency and selectivity of the molecule.

Table 1: Hypothetical SAR Data for this compound Analogs (Note: This table is illustrative and based on general principles of medicinal chemistry, as specific data for the title compound and its analogs were not found in the reviewed literature.)

| Compound ID | R1 (Aniline Substituent) | R2 (Oxadiazole Substituent) | IC50 (µM) vs. Cancer Cell Line X |

| 1 | H | Isobutyl | - |

| 2 | 4-OCH3 | Isobutyl | - |

| 3 | 4-Cl | Isobutyl | - |

| 4 | H | n-Butyl | - |

| 5 | H | tert-Butyl | - |

| 6 | H | Phenyl | - |

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,3,4-oxadiazole-based anticancer agents, several key pharmacophoric features have been identified through computational modeling and experimental studies.

Pharmacophore models for 1,3,4-oxadiazole derivatives often include:

Aromatic/Hydrophobic regions: The phenyl rings in the 2- and 5-positions of the oxadiazole core typically serve as hydrophobic anchors that interact with nonpolar pockets in the target protein. researchgate.net

Hydrogen bond acceptors/donors: The nitrogen atoms of the oxadiazole ring and the amine group of the aniline (B41778) moiety can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the biological target. researchgate.net

Specific spatial arrangement: The relative orientation of these features is critical for proper binding and biological activity.

For NF-κB inhibitors, pharmacophore models often highlight the importance of features that allow for interaction with key residues in the p65 subunit. frontiersin.orgnih.gov The 1,3,4-oxadiazole ring itself is a key structural motif, and its combination with other pharmacophoric groups, such as the isobutyl and aniline moieties in the title compound, would define its specific binding mode and activity.

Rational drug design and lead optimization are iterative processes that aim to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. For 1,3,4-oxadiazole derivatives, several strategies can be employed for lead optimization.

Scaffold Hopping: This involves replacing the central scaffold of a molecule with a different one while maintaining the original pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. biointerfaceresearch.com

Bioisosteric Replacement: The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester groups, offering improved metabolic stability. mdpi.com Similarly, other parts of the molecule can be replaced with bioisosteric groups to enhance its drug-like properties.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational tools such as molecular docking can be used to design new analogs with improved binding affinity and selectivity. frontiersin.orgnih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

In the context of this compound, lead optimization would involve a systematic exploration of the chemical space around this core structure. This would include synthesizing and testing a library of analogs with modifications at the isobutyl and aniline positions, as guided by SAR data and computational modeling. The goal would be to identify a clinical candidate with an optimal balance of efficacy, safety, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Prediction of Binding Modes and Affinities

Docking simulations predict how a ligand such as a 1,3,4-oxadiazole (B1194373) derivative fits into the binding site of a protein target. The simulation software calculates a score, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. A lower binding energy value typically indicates a more stable and favorable interaction.

For instance, in studies on other 2,5-disubstituted 1,3,4-oxadiazole derivatives, docking was used to evaluate their potential as anticancer agents by simulating their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase domain. semanticscholar.org The results of such a study would typically be presented in a table format, as shown below for hypothetical data.

Table 1: Example of Predicted Binding Affinities for 1,3,4-Oxadiazole Derivatives Against a Protein Target (Note: The following data is illustrative and not based on actual experimental results for 3-(5-Isobutyl-1,3,4-oxadiazol-2-yl)aniline.)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Predicted Interactions |

|---|---|---|---|

| Compound A (Illustrative) | EGFR Tyrosine Kinase | -7.89 | Hydrogen bonds, Hydrophobic interactions |

| Compound B (Illustrative) | EGFR Tyrosine Kinase | -7.57 | Hydrogen bonds, π-π stacking |

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that interact with the ligand. semanticscholar.org These interactions are critical for the stability of the ligand-receptor complex. Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In research involving various 1,3,4-oxadiazole amides, docking studies revealed that the nitrogen atoms of the oxadiazole ring frequently form hydrogen bonds with residues like Met769 in the EGFR active site. The amide group on these analogues was also observed to orient itself to form hydrogen bond interactions with this same residue, suggesting its importance for binding. semanticscholar.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method for computing the electronic structure of molecules. mdpi.com It is used to optimize the geometry of a compound and to calculate various properties, including vibrational frequencies and electronic energies. mdpi.com For related 1,3,4-oxadiazole derivatives, DFT calculations have been performed using methods like B3LYP to obtain optimized structures for further analysis. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive. irjweb.com The analysis of these orbitals helps in understanding charge transfer interactions within the molecule. irjweb.com For example, the HOMO and LUMO energy values for a molecule can be calculated to determine its chemical hardness, chemical potential, and electrophilicity index. nih.gov

Table 2: Example of Frontier Orbital Energies and Reactivity Descriptors (Note: The following data is illustrative and not based on actual experimental results for this compound.)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.30 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.81 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.49 | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | 2.24 | Resistance to change in electron configuration |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating variations in biological activity with changes in molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

Development of Predictive Models for Biological Efficacy

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in forecasting the biological efficacy of novel compounds. nih.govresearchgate.net For 1,3,4-oxadiazole derivatives, various QSAR models have been developed to predict their potential as antimicrobial, anti-inflammatory, and anticancer agents. brieflands.comnih.gov

These models are established by correlating the physicochemical and structural properties of a series of 1,3,4-oxadiazole derivatives with their experimentally determined biological activities. nih.gov For instance, 3D-QSAR studies on 1,3,4-oxadiazole derivatives as antimycobacterial agents have been conducted using methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). brieflands.com One such study generated 52 models, with the selected model demonstrating good internal and external predictivity for a training set of 33 molecules and a test set of 8 molecules. brieflands.com

The predictive power of these models is assessed by statistical parameters such as the cross-validation coefficient (q²), the correlation coefficient (r²), and the predictive r² (pred_r²). A model with high q² and pred_r² values is considered robust and can be reliably used for the preliminary screening of large compound libraries. brieflands.com

Table 1: Statistical Parameters of a kNN-MFA based 3D-QSAR Model for Antimycobacterial 1,3,4-Oxadiazole Derivatives

| Parameter | Value | Description |

| q² | 0.5022 | Cross-validation coefficient, indicating the internal predictivity of the model. |

| pred_r² | 0.2898 | Predictive r² for the external test set, indicating the external predictivity of the model. |

| Training Set | 33 molecules | The set of molecules used to build the QSAR model. |

| Test Set | 8 molecules | The set of molecules used to validate the predictive power of the QSAR model. |

This table is generated based on data for a series of 1,3,4-oxadiazole derivatives and not specifically for this compound.

Correlation of Molecular Descriptors with Experimental Bioactivity Data

The foundation of any QSAR model lies in the correlation of molecular descriptors with experimental bioactivity data. Molecular descriptors are numerical values that characterize the chemical and physical properties of a molecule. For 1,3,4-oxadiazole derivatives, a variety of descriptors have been employed to understand their biological activities.

These descriptors can be broadly categorized into:

Topological descriptors: These describe the atomic connectivity in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.

Steric descriptors: These are related to the three-dimensional shape and size of the molecule.

Thermodynamic descriptors: These describe the thermodynamic properties of the molecule.

In studies on 1,3,4-oxadiazole derivatives, it has been observed that the presence of certain structural features significantly influences their bioactivity. For example, in antimycobacterial 1,3,4-oxadiazoles, the presence of a sulfur atom was found to be essential for activity, while larger bulky substituents were shown to reduce activity. brieflands.com The presence of halogens and other electronegative groups also contributed to the activity. brieflands.com

The biological activity data, often expressed as the concentration required for 50% inhibition (IC50) or minimum inhibitory concentration (MIC), is typically converted to a logarithmic scale (e.g., pIC50) for QSAR analysis. nih.gov

Table 2: Correlation of Molecular Descriptors with Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

| Molecular Descriptor | Correlation with Bioactivity | Implication for Drug Design |

| Molar Refractivity (MR) | Positive | Higher molar refractivity is associated with increased antibacterial activity, suggesting that larger, more polarizable substituents may be favorable. |

| LogP (lipophilicity) | Parabolic | Optimal lipophilicity is required for activity; values that are too high or too low can decrease efficacy, likely due to issues with membrane permeability or solubility. |

| Dipole Moment | Positive | A higher dipole moment may enhance interactions with polar residues in the target enzyme's active site. |

| Sum of electronic eigenvalues | Negative | A lower value, indicating higher HOMO and lower LUMO energies, can be correlated with increased reactivity and biological activity. |

This table is a generalized representation based on QSAR studies of 1,3,4-oxadiazole derivatives and does not represent specific data for this compound.

Molecular docking studies further complement QSAR analyses by providing a visual representation of the binding interactions between the 1,3,4-oxadiazole derivatives and their biological targets, such as enzymes or receptors. nih.gov These studies help in understanding the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), thereby guiding the design of more potent and selective inhibitors.

Q & A

Basic: What are the standard synthetic routes for 3-(5-isobutyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via cyclization of thiosemicarbazides or through aza-Wittig reactions. For example:

- Route 1: React 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature, yielding oxadiazole derivatives with high regioselectivity .

- Route 2: Copper-catalyzed domino reactions involving decarboxylative coupling, which avoids harsh conditions and improves yields .

Optimization Tips:

- Use ethanol as a solvent for Schiff base formation to enhance solubility .

- Monitor light sensitivity by shielding reactions with foil (critical for intermediates) .

- Adjust stoichiometry (1:1 molar ratio) to minimize byproducts .

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:

- Spectroscopy:

- Mass Spectrometry: HRMS should match theoretical molecular weight (e.g., C₁₂H₁₄N₃O: 216.1131) .

- Melting Point: Compare with literature values (e.g., analogs range from 150–210°C) .

Advanced: What strategies resolve contradictions in reported synthetic yields or spectral data for oxadiazole derivatives?

Answer:

- Reproducibility Checks: Verify solvent purity and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .

- Byproduct Analysis: Use HPLC or TLC to identify side products; recrystallize in ethanol/water mixtures to improve purity .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

Advanced: How does the electronic nature of substituents on the oxadiazole ring influence reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Groups (EWGs): Enhance electrophilicity of the oxadiazole, facilitating nucleophilic aromatic substitution. For example, nitro or chloro substituents increase reaction rates in Suzuki couplings .

- Electron-Donating Groups (EDGs): Stabilize intermediates in Ullmann or Buchwald-Hartwig aminations. Isobutyl groups may sterically hinder certain reactions but improve solubility .

Methodology:

- Use Hammett constants (σ) to predict substituent effects.

- Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄ vs. CuI) for optimal activity .

Basic: What are the key considerations for designing biological activity studies for this compound?

Answer:

- Target Selection: Prioritize enzymes (e.g., kinases) or receptors where oxadiazoles are known scaffolds (e.g., anticancer or antimicrobial targets) .

- Assay Design:

- Use MTT assays for cytotoxicity (IC₅₀ determination).

- Include positive controls (e.g., doxorubicin for anticancer studies).

- Solubility: Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .

Advanced: How can X-ray crystallography elucidate the molecular geometry and intermolecular interactions of this compound?

Answer:

- Crystallization: Grow single crystals via slow evaporation in ethanol/chloroform mixtures .

- Key Parameters:

- Software: Refine data using SHELXL or OLEX2 .

Advanced: What computational methods predict the electronic properties and potential applications of this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map HOMO-LUMO gaps (indicative of redox activity) .

- Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., EGFR kinase) .

- MD Simulations: Assess stability in aqueous environments (e.g., GROMACS with TIP3P water model) .

Basic: How can researchers troubleshoot low yields in the final cyclization step of oxadiazole synthesis?

Answer:

- Common Issues:

- Incomplete Cyclization: Extend reaction time (24–48 hrs) or elevate temperature (80–100°C) .

- Byproduct Formation: Add molecular sieves to absorb water in condensation reactions .

- Workup: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.